Cas no 25504-47-6 (Methyl 2-oxopiperidine-4-carboxylate)

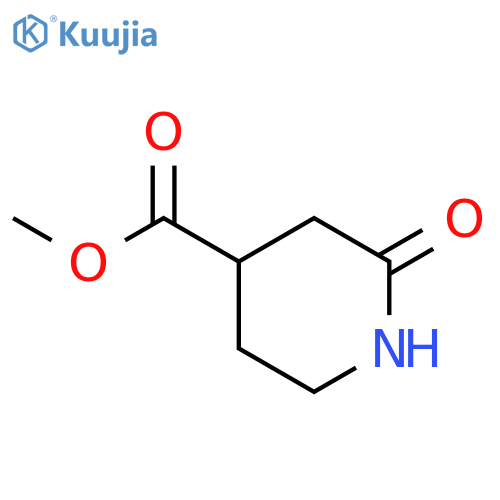

25504-47-6 structure

商品名:Methyl 2-oxopiperidine-4-carboxylate

CAS番号:25504-47-6

MF:C7H11NO3

メガワット:157.167142152786

MDL:MFCD17012745

CID:1057783

PubChem ID:23093678

Methyl 2-oxopiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-oxopiperidine-4-carboxylate

- 1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXYLIC ACID METHYL ESTER

- 2-Oxo-piperidin-carbonsaeure-(4)-methylester

- 2-oxo-piperidine-4-carboxylic acid methyl ester

- AK-51686

- KB-84194

- METHYL 2-HYDROXY-4-PYRIDINECARBOXYLATE

- PB32713

- PB33296

- SureCN2153275

- Y5083

- 4-Piperidinecarboxylic acid, 2-oxo-, methyl ester

- BIESXMIFDWYKTQ-UHFFFAOYSA-N

- ST2413212

- AB0037756

- Z1422316000

- SCHEMBL2153275

- Methyl2-oxopiperidine-4-carboxylate

- CS-0043672

- ALBB-028020

- AKOS022179348

- DS-13937

- 25504-47-6

- SY035878

- EN300-244851

- A877565

- Z1255401784

- 2-ketoisonipecotic acid methyl ester

- DB-023328

- MFCD17012745

-

- MDL: MFCD17012745

- インチ: 1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9)

- InChIKey: BIESXMIFDWYKTQ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1([H])C([H])([H])C(N([H])C([H])([H])C1([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 157.07389321g/mol

- どういたいしつりょう: 157.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): -0.5

Methyl 2-oxopiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244851-0.1g |

methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-244851-10.0g |

methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 10.0g |

$293.0 | 2024-06-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175906-25g |

Methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 97% | 25g |

¥3399.90 | 2023-09-01 | |

| Ambeed | A106805-1g |

Methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 1g |

$26.0 | 2024-07-20 | |

| Chemenu | CM107638-1g |

methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95%+ | 1g |

$82 | 2023-01-06 | |

| Chemenu | CM107638-5g |

methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 5g |

$234 | 2021-08-06 | |

| Chemenu | CM107638-10g |

methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 10g |

$402 | 2021-08-06 | |

| TRC | B496058-500mg |

Methyl 2-Oxopiperidine-4-carboxylate |

25504-47-6 | 500mg |

$ 160.00 | 2022-06-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94110-5g |

Methyl 2-oxopiperidine-4-carboxylate |

25504-47-6 | 95% | 5g |

¥1491.0 | 2022-04-27 | |

| eNovation Chemicals LLC | Y1194929-5g |

Methyl 2-Oxopiperidine-4-carboxylate |

25504-47-6 | 97% | 5g |

$250 | 2023-09-03 |

Methyl 2-oxopiperidine-4-carboxylate 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

25504-47-6 (Methyl 2-oxopiperidine-4-carboxylate) 関連製品

- 958991-06-5(Methyl 6-oxopiperidine-3-carboxylate)

- 505088-49-3(Methyl 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25504-47-6)Methyl 2-oxopiperidine-4-carboxylate

清らかである:99%/99%

はかる:10g/25g

価格 ($):213.0/533.0